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molecular formula C12H15NO5 B8392866 Methyl 5-isopropoxy-2-methyl-3-nitrobenzoate

Methyl 5-isopropoxy-2-methyl-3-nitrobenzoate

Cat. No. B8392866
M. Wt: 253.25 g/mol
InChI Key: QPUBOHPVAQIWPD-UHFFFAOYSA-N
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Patent
US09133161B2

Procedure details

reacting methyl 5-hydroxy-2-methyl-3-nitrobenzoate with 2-iodopropane in the presence of a base to form methyl 5-isopropoxy-2-methyl-3-nitrobenzoate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].I[CH:17]([CH3:19])[CH3:18]>>[CH:17]([O:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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